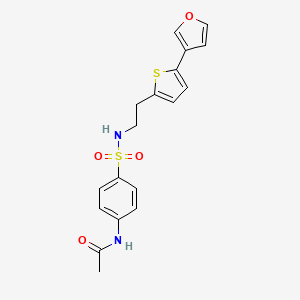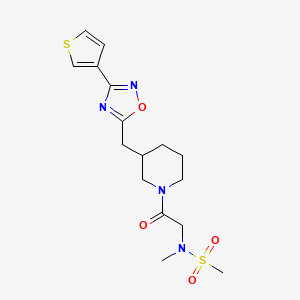
N-methyl-N-(2-oxo-2-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The interest in oxadiazole derivatives, including those bearing the sulfonamide group, stems from their wide range of biological activities and potential applications in medicinal chemistry. The compound is closely related to a class of compounds that have been synthesized and studied for their chemical and biological properties. Compounds like these are often explored for their potential as therapeutic agents due to their structural diversity and bioactivity profile.
Synthesis Analysis
The synthesis of N-substituted derivatives of oxadiazole and sulfonamide compounds involves multiple steps, starting from basic chemical precursors to the final targeted compound. A typical synthesis route might involve the reaction of benzenesulfonyl chloride with ethyl isonipecotate, followed by further modifications to introduce the oxadiazole and thiophene groups, and eventually coupling with piperidine derivatives. This multi-step synthesis process allows for the incorporation of various functional groups, enhancing the compound's chemical diversity and potential biological activity (Khalid et al., 2016).
Molecular Structure Analysis
The molecular and supramolecular structures of related compounds reveal significant insights into their chemical behavior and interaction potential. Structural analyses, such as X-ray crystallography, have been used to determine the conformations and torsion angles of these molecules, shedding light on their three-dimensional arrangement and how it affects their reactivity and interaction with biological targets. For example, the study of N-[2-(pyridin-2-yl)ethyl] derivatives of methane-, benzene-, and toluenesulfonamide has provided detailed information on their molecular conformations and hydrogen bonding patterns, which are crucial for understanding their biological activities (Jacobs et al., 2013).
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
Synthesis and Spectral Analysis
Compounds bearing the 1,3,4-oxadiazole moiety, similar to the core structure of the queried compound, have been synthesized and analyzed for their structural and chemical properties. These compounds have been developed through a series of chemical reactions, starting from base compounds to target molecules with specified functional groups, indicating a broad interest in their structural characteristics and chemical behaviors for various applications (Khalid et al., 2016).
Antibacterial Study
The antibacterial activity of synthesized compounds related to the queried chemical structure has been explored. These studies demonstrate moderate to significant antibacterial effects against both Gram-positive and Gram-negative bacteria, suggesting potential applications in combating bacterial infections and in the development of new antibiotics (Khalid et al., 2016).
Prospective Ligands for Metal Coordination
Compounds with structural similarities have been identified as potential ligands for metal coordination. Their molecular and supramolecular structures offer insights into their interactions with metals, which could be crucial for catalysis, metal recovery, and the development of coordination complexes with specific properties (Danielle L Jacobs et al., 2013).
Anticancer Agents
The synthesis of propanamide derivatives containing the piperidinyl-1,3,4-oxadiazole moiety has demonstrated promising anticancer activities. These compounds show potential as anticancer agents, necessitating further studies to evaluate their efficacy and safety for therapeutic use (A. Rehman et al., 2018).
Eigenschaften
IUPAC Name |
N-methyl-N-[2-oxo-2-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]ethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O4S2/c1-19(26(2,22)23)10-15(21)20-6-3-4-12(9-20)8-14-17-16(18-24-14)13-5-7-25-11-13/h5,7,11-12H,3-4,6,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWBOPPVEJNKYMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCCC(C1)CC2=NC(=NO2)C3=CSC=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(3,4-dimethoxyphenyl)ethyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2493856.png)
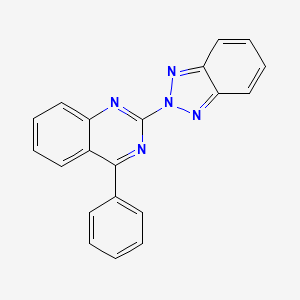
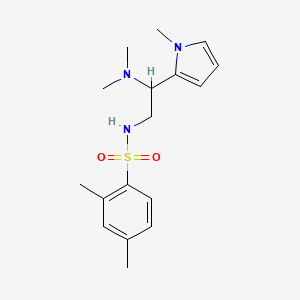

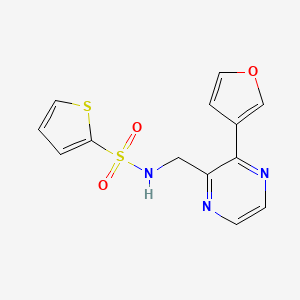
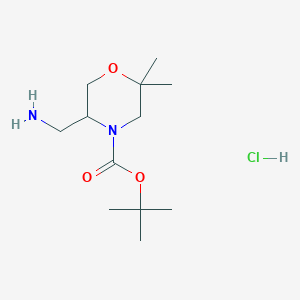
![Methyl 2-[4-(1-aminoethyl)-2-methoxyphenoxy]acetate;hydrochloride](/img/structure/B2493867.png)


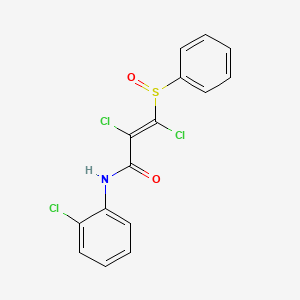
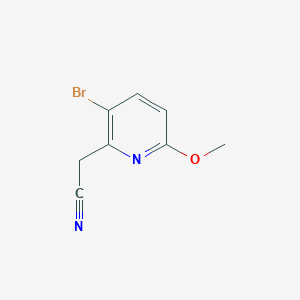

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chloroacetamide](/img/structure/B2493877.png)
